2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
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Overview
Description
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a nitrophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For example, the reaction of 3-nitrobenzoyl hydrazide with ethyl acetoacetate under acidic conditions can yield the triazole ring.
Substitution with the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction. For instance, the reaction of the triazole intermediate with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate can result in the desired substitution.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by treating the triazole-nitrophenyl intermediate with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It can be used as a probe to study enzyme activities and biochemical pathways involving triazole derivatives.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their activities. The nitrophenyl group can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid: Similar structure with a different position of the nitro group.
2-[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]acetic acid: Similar structure with an amino group instead of a nitro group.
2-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid: Similar structure with a methyl group instead of a nitro group.
Uniqueness
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-2-1-3-7(4-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYGSMUYMPANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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